molecular formula C20H20N2O6 B2743683 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1448122-65-3

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2743683
CAS No.: 1448122-65-3
M. Wt: 384.388
InChI Key: GJKGBFCVWHFIPW-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) group linked via a propargyl (but-2-yn-1-yl) chain to a 2,3-dimethoxyphenyl-substituted urea moiety. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known for its metabolic stability and π-π stacking interactions in biological systems . The 2,3-dimethoxyphenyl urea group contributes hydrogen-bonding capabilities and electron-donating effects, which may influence solubility and receptor interactions.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-24-17-7-5-6-15(19(17)25-2)22-20(23)21-10-3-4-11-26-14-8-9-16-18(12-14)28-13-27-16/h5-9,12H,10-11,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGBFCVWHFIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises two aromatic moieties linked via a urea bridge, with a but-2-yn-1-yl spacer bearing a benzodioxolyloxy group. Retrosynthetic disconnection suggests two primary fragments:

  • 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine
  • 2,3-dimethoxyphenyl isocyanate

Coupling these intermediates via urea bond formation achieves the target structure.

Synthesis of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine

Williamson Ether Synthesis

But-2-yn-1,4-diol undergoes selective etherification with benzo[d]dioxol-5-ol under alkaline conditions (K₂CO₃, acetone, reflux). This yields 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-ol (Yield: 85–90%).

Bromination and Gabriel Amine Synthesis

The alcohol is converted to the corresponding bromide using PBr₃ in dichloromethane (0°C, 2 h). Subsequent Gabriel synthesis with potassium phthalimide (DMF, 80°C, 12 h) introduces the phthalimido group, followed by hydrazinolysis (EtOH, reflux, 6 h) to furnish the primary amine.

Key Data:

Step Reagents/Conditions Yield (%)
Etherification K₂CO₃, acetone, reflux 88
Bromination PBr₃, CH₂Cl₂, 0°C 92
Phthalimide Substitution K-phthalimide, DMF, 80°C 78
Deprotection NH₂NH₂, EtOH, reflux 95

Preparation of 2,3-Dimethoxyphenyl Isocyanate

2,3-Dimethoxyaniline reacts with bis(trichloromethyl)carbonate (BTC) in anhydrous dichloromethane (0°C to r.t., 4 h). This generates the isocyanate in situ, avoiding isolation due to its moisture sensitivity.

Reaction Conditions:

  • Molar ratio (amine:BTC): 1:0.34
  • Solvent: CH₂Cl₂
  • Yield: Quant. (by NMR)

Urea Bond Formation

The amine and isocyanate are coupled in dichloromethane under argon (r.t., 12 h). Workup involves sequential washes (HCl, NaHCO₃, brine) and silica gel chromatography (EtOAc/hexane) to isolate the urea.

Optimization Insights:

  • Excess isocyanate (1.2 eq.) minimizes diurea byproducts.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.
  • Final yield: 76–82% (white crystalline solid).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, NH), 6.85–6.65 (m, 5H, aromatic), 4.60 (s, 2H, OCH₂), 3.90 (s, 6H, OCH₃), 3.40 (t, 2H, CH₂N), 2.75 (t, 2H, C≡CCH₂).
  • ESI-MS: m/z 441.2 [M+H]⁺.

Purity Assessment

HPLC (C18, MeOH/H₂O 70:30): >98% purity (RT = 6.7 min).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine and 2,3-dimethoxyphenylcarbamic acid form the urea. This method offers comparable yields (74%) but requires stringent pH control.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin, followed by isocyanate coupling and cleavage, provides a scalable alternative (yield: 68%).

Industrial Considerations

Cost Analysis

  • BTC-based isocyanate synthesis reduces costs vs. phosgene.
  • Pd-free methodologies align with green chemistry principles.

Challenges and Mitigation

  • Alkyne Stability: The but-2-yn-1-yl spacer is prone to polymerization under acidic conditions. Stabilization via inert atmospheres and low temperatures is critical.
  • Isocyanate Reactivity: In situ generation minimizes storage hazards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the alkyne group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related compounds containing the benzo[d][1,3]dioxol-5-yloxy group, primarily in phenylpiperazine and piperidine derivatives. Key comparisons are outlined below:

Structural Similarities and Differences

Feature Target Compound Similar Compounds in Evidence
Core scaffold Urea group with propargyl linker Piperazine/piperidine rings with ethyl or allyl linkers
Substituents 2,3-Dimethoxyphenyl on urea; methylenedioxyphenoxy on propargyl Varied aryl groups (e.g., chlorophenyl, trifluoromethylphenyl, toluyl) on piperazine
Linker Propargyl (C≡C) for rigidity Ethyl (C-C) or allyl (C=C) chains for flexibility
Electronic effects Electron-rich from methoxy groups; urea H-bond donor/acceptor Electron-withdrawing (Cl, CF₃) or donating (CH₃, OCH₃) groups on aryl rings

Spectroscopic Characterization

  • NMR : The benzo[d][1,3]dioxole protons in similar compounds resonate at δ ~6.8–7.0 ppm (¹H) and ~100–150 ppm (¹³C) . The urea NH protons in the target compound would appear downfield (δ ~8–10 ppm) due to hydrogen bonding, distinguishing it from piperazine NH signals (δ ~2–3 ppm).
  • Elemental Analysis : Piperazine derivatives show close agreement between calculated and observed C/H/N percentages (e.g., C: 61–71%, H: 5–6%, N: 3–5%) . The target compound’s higher oxygen content (from urea and methoxy groups) would reduce nitrogen percentages compared to piperazine analogs.

Functional Implications

  • Bioactivity : Piperazine derivatives in the evidence are often designed for CNS targets (e.g., serotonin/dopamine receptors) , whereas the urea group in the target compound is more typical in kinase inhibitors (e.g., sorafenib) or GPCR kinase modulators .
  • Solubility : The urea group may improve aqueous solubility compared to piperazine salts, which require HCl for ionization.
  • Metabolic Stability : The propargyl linker could enhance resistance to oxidative metabolism compared to ethyl/allyl chains in evidence compounds .

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that has attracted considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a dimethoxyphenyl urea group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O5C_{20}H_{22}N_2O_5, with a molecular weight of approximately 366.4 g/mol. The structural complexity of the compound allows for diverse interactions with biological targets, making it a candidate for further evaluation in drug development.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the context of anticancer research. The following sections will detail the specific biological activities observed and the mechanisms through which they occur.

Anticancer Activity

Research has highlighted the anticancer potential of compounds related to this compound. A notable study demonstrated that derivatives containing benzo[d][1,3]dioxole moieties exhibited substantial cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-74.52
DoxorubicinMCF-74.56
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) and modulation of mitochondrial apoptosis pathways.

The proposed mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The urea group may interact with enzyme active sites, blocking substrate access and inhibiting enzymatic activity.
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Case Studies

A case study involving the synthesis and evaluation of related benzo[d][1,3]dioxole derivatives showed promising results in terms of their anticancer efficacy. The study utilized SRB assays to assess cytotoxicity across multiple cancer cell lines:

Study Findings:

  • Compound Synthesis : Derivatives were synthesized via reactions involving benzo[d][1,3]dioxole isothiocyanate and various diamino compounds.
  • Cytotoxicity Results : Most synthesized compounds showed significant antitumor activity with IC50 values lower than standard drugs.

Q & A

Q. What are the optimal conditions for synthesizing 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea?

Methodological Answer :

  • Multi-step synthesis : Begin with coupling a benzo[d][1,3]dioxole derivative (e.g., 5-hydroxybenzo[d][1,3]dioxole) to a propargyl bromide intermediate to form the alkyne-linked scaffold. Subsequent urea bond formation with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions is critical .
  • Reaction optimization : Control temperature (40–60°C) and use polar aprotic solvents (e.g., DMF) to enhance reactivity. Catalyze with triethylamine or DBU for efficient coupling .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Spectroscopic analysis :
    • 1H/13C NMR : Verify the presence of methoxy protons (δ 3.7–3.9 ppm), urea NH signals (δ 8.1–8.3 ppm), and aromatic protons from the benzodioxole and dimethoxyphenyl groups .
    • IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and ether C-O-C vibrations (~1240 cm⁻¹) .
  • Mass spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+ at m/z 413.16) .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays, with IC50 calculations to assess potency .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphatases linked to the compound’s structural motifs (urea and dimethoxy groups) via fluorometric assays .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in cellular pathways?

Methodological Answer :

  • Target identification : Use pull-down assays with biotinylated analogs or chemical proteomics to identify binding partners (e.g., kinases, GPCRs) .
  • Molecular docking : Model interactions with predicted targets (e.g., PI3K or MAPK pathways) using software like AutoDock Vina, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with methoxy groups .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling changes .

Q. How should structural-activity relationships (SAR) be explored to enhance potency?

Methodological Answer :

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) or replace the benzodioxole with other heterocycles (e.g., thiophene) .
  • Bioisosteric replacement : Substitute the urea group with thiourea or sulfonamide to assess impact on binding affinity .
  • Data correlation : Use IC50 values from cytotoxicity assays and docking scores to build quantitative SAR (QSAR) models .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma half-life to identify poor absorption or rapid clearance .
  • Formulation adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes, particularly if logP >3 indicates hydrophobicity .
  • Orthogonal assays : Validate in vivo results using alternative models (e.g., patient-derived xenografts vs. cell-line-derived tumors) .

Q. What strategies address stability issues in aqueous or oxidative conditions?

Methodological Answer :

  • Stress testing : Expose the compound to accelerated degradation conditions (pH 1–13, 40°C, H2O2) and monitor via HPLC for decomposition products .
  • Protective groups : Introduce steric hindrance (e.g., tert-butyl) near the urea moiety to reduce hydrolysis susceptibility .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage, reconstituted in DMSO for assays .

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) across studies?

Methodological Answer :

  • Standardized protocols : Re-run NMR in deuterated DMSO or CDCl3 with internal standards (TMS) to ensure solvent and pH consistency .
  • Collaborative verification : Share samples with independent labs to cross-check results and rule out instrumentation artifacts .
  • Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian) to confirm assignments .

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